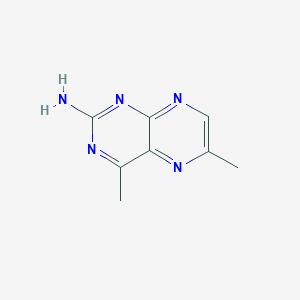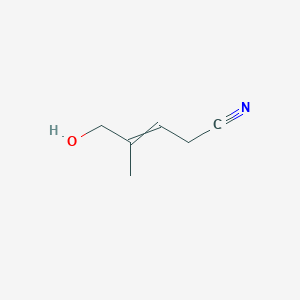
5-Hydroxy-4-methylpent-3-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-methylpent-3-enenitrile is an organic compound characterized by the presence of a hydroxyl group, a nitrile group, and a double bond within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Hydroxy-4-methylpent-3-enenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylpent-3-en-2-one with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form the corresponding oxime. This oxime is then dehydrated using a dehydrating agent like phosphorus pentoxide to yield the nitrile compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-4-methylpent-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 5-oxo-4-methylpent-3-enenitrile.
Reduction: Formation of 5-amino-4-methylpent-3-enenitrile.
Substitution: Formation of 5-chloro-4-methylpent-3-enenitrile or 5-bromo-4-methylpent-3-enenitrile.
Applications De Recherche Scientifique
5-Hydroxy-4-methylpent-3-enenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-methylpent-3-enenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The nitrile group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylpent-3-enenitrile
- 5-Hydroxy-4-methylpent-2-enenitrile
- 5-Hydroxy-3-methylpent-3-enenitrile
Uniqueness
5-Hydroxy-4-methylpent-3-enenitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. Its combination of a hydroxyl group, a nitrile group, and a double bond within a five-carbon chain makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
52900-11-5 |
|---|---|
Formule moléculaire |
C6H9NO |
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
5-hydroxy-4-methylpent-3-enenitrile |
InChI |
InChI=1S/C6H9NO/c1-6(5-8)3-2-4-7/h3,8H,2,5H2,1H3 |
Clé InChI |
GEGSRTVGPPRGQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


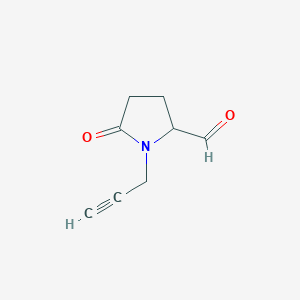
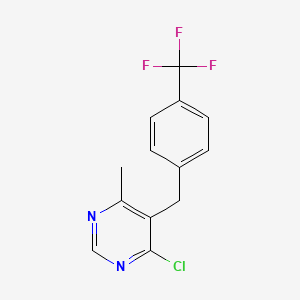

![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)

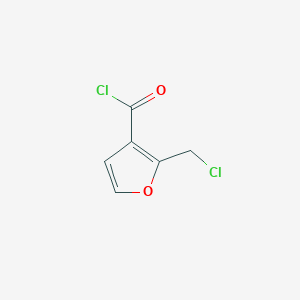

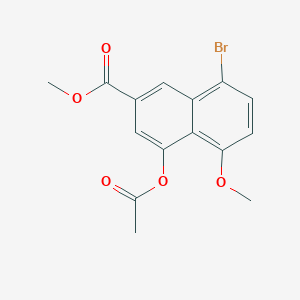
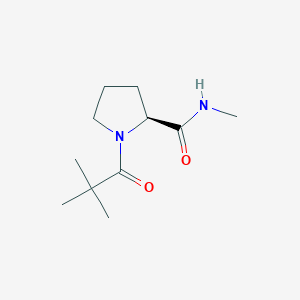

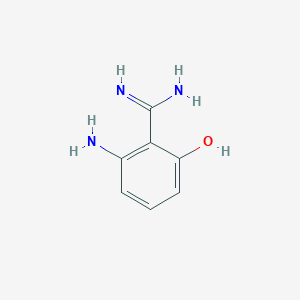
![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)
